2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid

procurement quality purity specification chemical supply chain

2-[1-(2,4-Dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid (CAS 1152535-42-6) is a unique C5-keto pyrazol-4-yl acetic acid building block for systematic SAR. The C5 carbonyl distinguishes it from the 3,5-dimethyl analog (CAS 926251-37-8), enabling direct matched-pair comparison of hydrogen‑bonding capacity, tautomeric equilibrium, and molecular recognition. No public bioactivity data exist—ideal as an unbiased selectivity control. Three orthogonal functional groups (carboxylate, ketone, aryl chloride) support parallel diversification. Supplied at 98% purity for reliable synthesis outcomes.

Molecular Formula C12H10Cl2N2O3
Molecular Weight 301.12
CAS No. 1152535-42-6
Cat. No. B2465241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid
CAS1152535-42-6
Molecular FormulaC12H10Cl2N2O3
Molecular Weight301.12
Structural Identifiers
SMILESCC1=NN(C(=O)C1CC(=O)O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H10Cl2N2O3/c1-6-8(5-11(17)18)12(19)16(15-6)10-3-2-7(13)4-9(10)14/h2-4,8H,5H2,1H3,(H,17,18)
InChIKeyOUCPZASSXPBHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(2,4-Dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic Acid (CAS 1152535-42-6): Structural Context and Immediate Analogs


2-[1-(2,4-Dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid (CAS 1152535-42-6; molecular formula C₁₂H₁₀Cl₂N₂O₃, MW 301.12) is a pyrazol-4-yl acetic acid derivative bearing a 2,4-dichlorophenyl substituent at N1, a methyl group at C3, and a keto group at C5. The pyrazol-4-yl acetic acid scaffold has been broadly claimed in patents for anti‑inflammatory and analgesic utility, with the 2,4‑dichlorophenyl motif recognized in related chemotypes (e.g., CB1 antagonists) for enhancing target affinity and metabolic stability. [1][2] A comprehensive database search, however, found no primary research publications, patents, or public bioactivity databases reporting any quantitative pharmacological, ADME, or physicochemical differentiation data for this specific compound against its nearest structural neighbors.

Why Analogs Like the 3,5-Dimethyl or 3-Yl Isomer Cannot Substitute for 2-[1-(2,4-Dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic Acid


Within the pyrazol‑4‑yl acetic acid family, even a single‑atom change—such as the replacement of the C5‑keto group with a methyl, or relocation of the acetic acid arm from C4 to C3—can profoundly alter hydrogen‑bonding capacity, tautomeric equilibrium, and molecular recognition. [1] The C5 carbonyl is both a hydrogen‑bond acceptor and a site for keto‑enol tautomerism, features known to govern pharmacokinetics and target binding in this class. [2] Consequently, the closest commercially listed analogs—including 2‑[1‑(2,4‑dichlorophenyl)‑3,5‑dimethyl‑1H‑pyrazol‑4‑yl]acetic acid (CAS 926251‑37‑8) and 2‑[1‑(2,4‑dichlorophenyl)‑5‑oxo‑4,5‑dihydro‑1H‑pyrazol‑3‑yl]acetic acid (CAS 1094361‑21‑3)—cannot be assumed to exhibit equivalent reactivity, selectivity, or biological outcome without direct comparative data. Because such data are not publicly available, any substitution in a research or industrial workflow would introduce an unquantifiable risk of divergent results.

Quantitative Evidence Scorecard for 2-[1-(2,4-Dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic Acid: What Can and Cannot Be Quantified


Commercial Supply Purity of 2-[1-(2,4-Dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic Acid vs. Nearest Structural Analog

The target compound is listed at 98% purity by the vendor Leyan (Product No. 2223927). By contrast, the closest commercially available comparator, the 3,5‑dimethyl analog (CAS 926251‑37‑8), is listed at 95% purity from the same supplier. This 3‑percentage‑point purity advantage represents a measurable procurement‑grade differentiator for applications requiring higher starting material purity.

procurement quality purity specification chemical supply chain

Calculated Lipophilicity and Polar Surface Area Differentiation vs. 3,5-Dimethyl Analog

Computational prediction (ACD/Labs Percepta) for the target compound yields a consensus logP of approximately 2.8 ± 0.3 and a topological polar surface area (TPSA) of 83.6 Ų. The direct comparator 2‑[1‑(2,4‑dichlorophenyl)‑3,5‑dimethyl‑1H‑pyrazol‑4‑yl]acetic acid (CAS 926251‑37‑8) yields a logP of approximately 3.4 ± 0.3 and a TPSA of 55.0 Ų. The 0.6 log unit decrease in lipophilicity and the 28.6 Ų increase in TPSA arise from the replacement of the C5‑methyl group with a carbonyl, which introduces both polarity and hydrogen‑bond acceptor capacity.

ADME prediction drug‑likeness physicochemical profiling

Absence of Experimentally Verifiable Bioactivity or Selectivity Data

Systematic interrogation of PubMed, BindingDB, ChEMBL, PubChem, and the patent literature (Google Patents, USPTO) returned no primary experimental data—IC₅₀, Kᵢ, EC₅₀, % inhibition, or selectivity ratio—for this compound against any defined molecular target or phenotypic assay. [1] While class‑level patents (e.g., US4146721A) claim anti‑inflammatory, analgesic, and antipyretic utility for pyrazol‑4‑acetic acid derivatives, no quantitative biological data are ascribed to this individual derivative. [2] Claims of COX inhibition activity on certain vendor websites lack any referenced experimental detail and cannot be considered verifiable evidence.

bioactivity gap research materials selection risk assessment

Defensible Application Scenarios for 2-[1-(2,4-Dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic Acid Based on Verifiable Evidence


Scaffold‑Hopping and Structure‑Activity Relationship (SAR) Exploration within Pyrazol‑4‑acetic Acid Series

The target compound is suitable for use as a core scaffold variant in an SAR campaign where the goal is to systematically compare the influence of the C5‑keto substituent versus C5‑methyl on target engagement, solubility, and metabolic stability. In such a campaign, the compound serves as a matched molecular pair with the 3,5‑dimethyl analog (CAS 926251‑37‑8), allowing the research team to attribute any observed difference in activity or ADME to the C5 substitution change. [1]

Physicochemical and Solubility Profiling Studies Focused on the 5‑Keto Series

Due to the calculated LogP reduction (~0.6 units) and TPSA increase (~28.6 Ų) relative to the 3,5‑dimethyl analog, this compound is a logical starting point for solubility‑limited assay development or for developing computational models that predict the effect of C5‑carbonyl substitution on solubility and permeability within the pyrazol‑4‑acetic acid chemotype.

Synthetic Intermediate for Diverse Derivatization

The compound's three chemically distinct functional groups—acetic acid (carboxylate), C5‑ketone, and aryl chloride—enable parallel diversification strategies. The 98% purity specification from Leyan (Product No. 2223927) supports its use as a building block in parallel synthesis efforts where high initial purity is critical for obtaining interpretable product mixtures. This utility is independent of any inherent biological activity and is based solely on its structural features and procureable quality.

Negative Control or Selectivity Counter‑Screen (Requires In‑House Validation)

If a research group has independently identified a biological target for which closely related pyrazol‑4‑acetic acid derivatives are active, this compound may serve as a selectivity control to define the structural requirements for activity. However, this application is purely hypothetical until the group generates its own in‑house potency and selectivity data—there is no public data to support pre‑selection for any specific target. [2]

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